Anthracene, 9-(methylthio)-

CAS No.: 89249-29-6

Cat. No.: VC13924529

Molecular Formula: C15H12S

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89249-29-6 |

|---|---|

| Molecular Formula | C15H12S |

| Molecular Weight | 224.32 g/mol |

| IUPAC Name | 9-methylsulfanylanthracene |

| Standard InChI | InChI=1S/C15H12S/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3 |

| Standard InChI Key | LAWLABOLIGYLRG-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

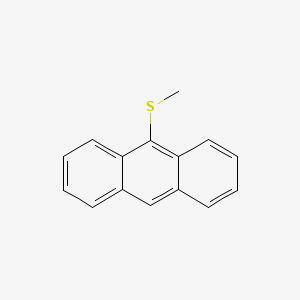

Anthracene, 9-(methylthio)- has the molecular formula C₁₅H₁₂S and a molecular weight of 224.32 g/mol. Its structure consists of an anthracene backbone with a methylthio group substituted at the 9th carbon (Figure 1).

IUPAC Nomenclature and SMILES Notation

The IUPAC name for this compound is 9-(methylsulfanyl)anthracene. Its Simplified Molecular-Input Line-Entry System (SMILES) representation is CSC1=C2C=CC=CC2=CC3=CC=CC=C31, which encodes the connectivity of the anthracene skeleton and the methylthio substituent.

Synthesis and Optimization Strategies

General Synthetic Route

The synthesis of 9-(methylthio)anthracene typically involves a nucleophilic substitution reaction. Anthracene is reacted with methyl chlorothioate (CH₃SCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction proceeds via an aromatic substitution mechanism, where the methylthio group replaces a hydrogen atom at the 9-position.

Reaction Scheme:

Optimization Parameters

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to stabilize the transition state.

-

Temperature: Reactions are conducted at 60–80°C to balance reaction kinetics and side-product formation.

-

Purification: Column chromatography using silica gel and non-polar eluents (e.g., hexane) yields high-purity product.

Physicochemical Properties

Solubility and Reactivity

The compound exhibits moderate solubility in toluene and benzene but is nearly insoluble in water (0.0003 mg/L at 25°C) . The electron-rich sulfur atom increases susceptibility to electrophilic aromatic substitution, enabling further functionalization at the 10-position.

Applications in Materials Science

Organic Electronics

9-(Methylthio)anthracene serves as a precursor for organic semiconductors due to its extended π-conjugation and tunable electron density. Its derivatives are investigated in organic field-effect transistors (OFETs) for their charge-carrier mobility.

Photovoltaic Devices

In dye-sensitized solar cells (DSSCs), sulfur-substituted anthracenes act as light-harvesting agents. The methylthio group enhances light absorption in the visible spectrum, improving energy conversion efficiency.

Research Advancements and Future Directions

Mechanistic Studies

Recent studies focus on the compound’s reactivity in cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids yield biaryl structures with applications in optoelectronics.

Computational Modeling

Density functional theory (DFT) calculations predict that substituting the 10-position with electron-withdrawing groups (e.g., -NO₂) could further enhance charge transport properties.

Comparative Analysis of Anthracene Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume